(+-)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride is a nitrogen-containing heterocyclic compound. This compound is part of the 2-azabicyclo[3.2.1]octane family, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring. These compounds have gained significant interest due to their synthetic and pharmacological potential .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-azabicyclo[3.2.1]octane derivatives, including (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride, often involves intramolecular cyclization reactions. One common method is the Dieckmann cyclization of piperidine derivatives . Another approach involves the use of N-hydroxy acetylation followed by treatment with samarium(II) iodide (SmI2) to cleave the N–O bond, followed by amide methylation .
Industrial Production Methods
Industrial production methods for these compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclic scaffold.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction yields amines .
Scientific Research Applications
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride involves its interaction with molecular targets and pathways in biological systems. The specific molecular targets and pathways can vary depending on the context of its use. For example, in medicinal chemistry, it may interact with specific receptors or enzymes to exert its pharmacological effects .
Comparison with Similar Compounds
(±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride can be compared with other similar compounds, such as:
2-Azabicyclo[3.2.1]octane: This compound shares the same bicyclic scaffold but lacks the methyl and phenyl substituents.
8-Azabicyclo[3.2.1]octane: This compound is part of the tropane alkaloid family and has a similar bicyclic structure but with different substituents.
The uniqueness of (±)-6-Methyl-1-phenyl-6-azabicyclo(3.2.1)octane hydrochloride lies in its specific substituents, which confer distinct chemical and pharmacological properties .
Properties
CAS No. |
61098-40-6 |
---|---|
Molecular Formula |
C14H20ClN |
Molecular Weight |
237.77 g/mol |
IUPAC Name |
6-methyl-1-phenyl-6-azabicyclo[3.2.1]octane;hydrochloride |
InChI |
InChI=1S/C14H19N.ClH/c1-15-11-14(9-5-8-13(15)10-14)12-6-3-2-4-7-12;/h2-4,6-7,13H,5,8-11H2,1H3;1H |
InChI Key |
KXSOMYMRSHILBL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCCC1C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.